molecular formula C17H11Cl2N3O5 B11711270 N-(3,4-dichlorophenyl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide

N-(3,4-dichlorophenyl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide

Cat. No.: B11711270
M. Wt: 408.2 g/mol
InChI Key: HPITZBZNMSVPNL-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a dichlorophenyl group, a nitro group, and an isoindole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichloroaniline with phthalic anhydride to form an intermediate isoindole compound. This intermediate is then reacted with nitromethane under specific conditions to introduce the nitro group. Finally, the acetylation of the resulting compound yields the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloronitrobenzene
  • Phthalimide derivatives
  • N-Substituted acetamides

Uniqueness

N-(3,4-DICHLOROPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C17H11Cl2N3O5

Molecular Weight

408.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C17H11Cl2N3O5/c1-9(23)20(10-5-6-12(18)13(19)7-10)8-21-16(24)11-3-2-4-14(22(26)27)15(11)17(21)25/h2-7H,8H2,1H3

InChI Key

HPITZBZNMSVPNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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